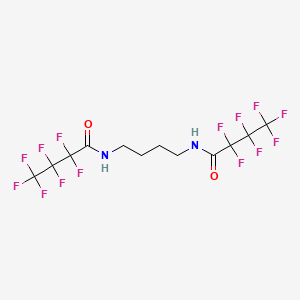
N,N'-Bis(heptafluorobutyryl)putrescine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Bis(heptafluorobutyryl)putrescine is a fluorinated derivative of putrescine, a biogenic amine. This compound is characterized by the presence of heptafluorobutyryl groups attached to the nitrogen atoms of putrescine. Fluorinated compounds like N,N’-Bis(heptafluorobutyryl)putrescine are of significant interest due to their unique chemical properties, including high thermal stability and resistance to oxidation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(heptafluorobutyryl)putrescine typically involves the reaction of putrescine with heptafluorobutyric anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:
Reactants: Putrescine and heptafluorobutyric anhydride.
Solvent: Anhydrous dichloromethane or tetrahydrofuran.
Catalyst: Triethylamine is often used to neutralize the by-product, heptafluorobutyric acid.
Temperature: The reaction is typically conducted at room temperature.
Purification: The product is purified by column chromatography or recrystallization.
Industrial Production Methods
Industrial production of N,N’-Bis(heptafluorobutyryl)putrescine follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors with precise temperature and pressure control.
Continuous Flow Systems: To enhance efficiency and yield.
Automated Purification: Using industrial chromatography systems for large-scale purification.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Bis(heptafluorobutyryl)putrescine can undergo various chemical reactions, including:
Substitution Reactions: The fluorinated groups can be substituted under specific conditions.
Hydrolysis: The compound can be hydrolyzed to yield putrescine and heptafluorobutyric acid.
Oxidation and Reduction: The compound can participate in redox reactions, although the fluorinated groups provide significant resistance to oxidation.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide can be used for nucleophilic substitution.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Oxidation: Strong oxidizing agents like potassium permanganate can be used, though the reaction may be slow due to the stability of the fluorinated groups.
Major Products
Hydrolysis: Putrescine and heptafluorobutyric acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N,N’-Bis(heptafluorobutyryl)putrescine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex fluorinated compounds.
Biology: Studied for its interactions with biological molecules and potential as a probe for studying polyamine metabolism.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and unique properties.
Industry: Utilized in the development of high-performance materials, including polymers and coatings, due to its thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of N,N’-Bis(heptafluorobutyryl)putrescine involves its interaction with biological molecules. The fluorinated groups enhance the compound’s stability and resistance to enzymatic degradation. The compound can interact with polyamine metabolic pathways, potentially inhibiting enzymes involved in polyamine synthesis and degradation.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Bis(trifluoroacetyl)putrescine: Another fluorinated derivative with similar properties but different fluorination patterns.
N,N’-Bis(pentafluoropropionyl)putrescine: Similar structure with pentafluoropropionyl groups instead of heptafluorobutyryl groups.
Uniqueness
N,N’-Bis(heptafluorobutyryl)putrescine is unique due to its heptafluorobutyryl groups, which provide higher thermal stability and resistance to oxidation compared to other fluorinated derivatives. This makes it particularly useful in applications requiring high stability and resistance to harsh conditions.
Propriétés
Numéro CAS |
2967-59-1 |
|---|---|
Formule moléculaire |
C12H10F14N2O2 |
Poids moléculaire |
480.20 g/mol |
Nom IUPAC |
2,2,3,3,4,4,4-heptafluoro-N-[4-(2,2,3,3,4,4,4-heptafluorobutanoylamino)butyl]butanamide |
InChI |
InChI=1S/C12H10F14N2O2/c13-7(14,9(17,18)11(21,22)23)5(29)27-3-1-2-4-28-6(30)8(15,16)10(19,20)12(24,25)26/h1-4H2,(H,27,29)(H,28,30) |
Clé InChI |
AHAQXHMPHGIPBT-UHFFFAOYSA-N |
SMILES canonique |
C(CCNC(=O)C(C(C(F)(F)F)(F)F)(F)F)CNC(=O)C(C(C(F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{[(E)-(2-hydroxyphenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14157312.png)
![9-[(4-Methyl-1,3-dioxolan-2-yl)methyl]carbazole](/img/structure/B14157320.png)
![N-[(2-oxo-1H-quinolin-4-yl)methyl]-N-propylpropanamide](/img/structure/B14157321.png)
![N-[(4-chlorophenyl)carbamoyl]-L-alanine](/img/structure/B14157325.png)
![1-[2-(Hydroxymethyl)phenyl]ethane-1,2-diol](/img/structure/B14157328.png)
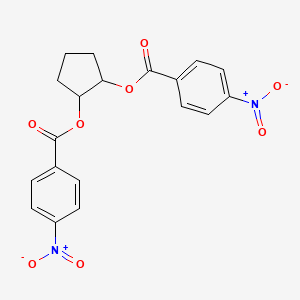
![2-(3-methylphenoxy)-N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide](/img/structure/B14157336.png)
![1-Oxaspiro[2.5]octane-4,5,6,7,8-pentol](/img/structure/B14157342.png)
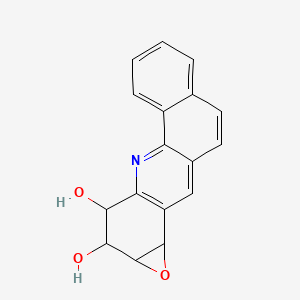
![2-[[6-Amino-2-(3-methylbutylamino)-5-nitropyrimidin-4-yl]amino]ethanol](/img/structure/B14157360.png)

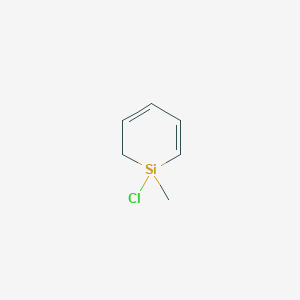
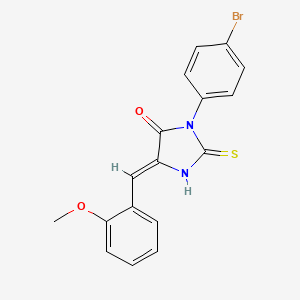
![2-Butyl-4-methyl-5-[2-(6-methylpyridin-3-yl)ethyl]-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole](/img/structure/B14157375.png)
